Home > Products > Screening Compounds P129137 > GSK PERK Inhibitor
GSK PERK Inhibitor - 1337531-89-1

GSK PERK Inhibitor

Catalog Number: EVT-1463827
CAS Number: 1337531-89-1
Molecular Formula: C24H19F4N5O
Molecular Weight: 469.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK PERK Inhibitor, specifically GSK2656157, is a novel compound developed to inhibit the protein kinase R-like endoplasmic reticulum kinase, commonly referred to as PERK. This kinase plays a crucial role in the unfolded protein response, a cellular stress response mechanism activated under conditions such as hypoxia and nutrient deprivation. The inhibition of PERK represents a promising therapeutic strategy for various cancers and other diseases associated with endoplasmic reticulum stress.

Source and Classification

GSK2656157 is classified as an ATP-competitive inhibitor targeting the PERK enzyme. It was discovered through a medicinal chemistry optimization process aimed at enhancing potency and selectivity while reducing lipophilicity. The compound exhibits high specificity for PERK, with an inhibitory concentration (IC50) of approximately 0.9 nanomolar, demonstrating its potential as a therapeutic agent against tumors characterized by elevated PERK activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2656157 involved several key steps focused on optimizing the compound's pharmacokinetic properties. The synthetic route included modifications to the molecular structure to enhance solubility and reduce lipophilicity. This process began with the identification of initial lead compounds, followed by iterative cycles of synthesis and biological evaluation to refine efficacy and selectivity.

The synthetic scheme typically incorporates heteroaryl acetamide analogues, which were found to be potent inhibitors when appropriately substituted. The fluorination of specific positions within the molecule was crucial for maintaining biochemical potency while improving pharmacokinetic profiles .

Molecular Structure Analysis

Structure and Data

GSK2656157 has a complex molecular structure characterized by an indoline core with various substituents that enhance its binding affinity for the ATP-binding site of PERK. The structural formula indicates a highly selective binding profile, which is essential for minimizing off-target effects.

The molecular weight, solubility parameters, and partition coefficients are critical data points that inform on the compound's behavior in biological systems. For instance, the calculated logP values indicate favorable distribution characteristics in vivo .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving GSK2656157 is its competitive inhibition of PERK through binding to its ATP-binding site. This interaction prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key step in the unfolded protein response pathway.

In vitro assays have demonstrated that GSK2656157 effectively inhibits PERK activity across various cell lines, leading to decreased phosphorylation levels of eIF2α and subsequent downstream effects on gene expression related to stress responses .

Mechanism of Action

Process and Data

The mechanism of action for GSK2656157 involves its binding to the ATP-binding site of PERK, thereby inhibiting its kinase activity. This inhibition results in reduced phosphorylation of eIF2α, which is crucial for regulating protein synthesis under stress conditions. The downstream effects include decreased levels of activating transcription factor 4 (ATF4) and CCAAT/enhancer-binding protein homologous protein (CHOP), both of which are involved in mediating cellular responses to stress .

Data from various studies indicate that GSK2656157 not only inhibits PERK but can also activate alternative stress response pathways at higher concentrations, suggesting a complex interplay between different signaling mechanisms within cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK2656157 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol.
  • Solubility: Soluble in organic solvents with moderate solubility in aqueous solutions.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP: Indicative of favorable permeability across biological membranes.

These properties are essential for determining the compound's bioavailability and therapeutic efficacy in clinical settings .

Applications

Scientific Uses

The primary application of GSK2656157 lies in cancer therapy, particularly for tumors exhibiting high levels of endoplasmic reticulum stress. Its ability to selectively inhibit PERK makes it a candidate for treating various malignancies where this pathway is dysregulated.

Additionally, research is ongoing into its potential applications in neurodegenerative diseases, diabetes, and other conditions associated with chronic endoplasmic reticulum stress . Clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in human subjects.

Introduction to PERK Signaling and Therapeutic Targeting

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding, post-translational modification, lipid biosynthesis, and calcium storage. Proteostasis—the balanced state of protein synthesis, folding, and degradation—is fundamental to cellular health. When proteostasis is disrupted by stressors such as nutrient deprivation, hypoxia, oxidative stress, or toxic aggregates, misfolded and unfolded proteins accumulate in the ER lumen, triggering endoplasmic reticulum stress [3] [10]. To mitigate this stress, cells activate the unfolded protein response (UPR), an evolutionarily conserved signaling network coordinated by three ER-resident transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), activating transcription factor 6 (ATF6), and protein kinase R-like ER kinase (PERK) [3] [7].

Under physiological conditions, the chaperone protein GRP78/BiP binds these sensors, maintaining them in an inactive state. During ER stress, GRP78 dissociates to assist misfolded protein refolding, allowing sensor activation. The primary objectives of the UPR are to:

  • Attenuate global protein translation to reduce ER workload
  • Enhance ER protein-folding capacity via chaperone upregulation
  • Eliminate irreparably damaged proteins via ER-associated degradation (ERAD) or autophagy [3] [10].Prolonged UPR activation transitions from a pro-survival to a pro-apoptotic response, contributing to pathologies like neurodegeneration, diabetes, and cancer [7] [8].

Table 1: Major UPR Sensors and Their Functions

SensorActivation MechanismPrimary Downstream TargetsBiological Outcomes
PERKHomodimerization and autophosphorylationeIF2α, ATF4, CHOP, NRF2Translational suppression, antioxidant response, apoptosis
IRE1αOligomerization and autophosphorylationXBP1 splicing, JNK, RIDDER chaperone expression, lipid biosynthesis, apoptosis
ATF6Golgi-mediated proteolytic cleavageER chaperones, XBP1Expansion of ER folding capacity

Role of PERK in UPR: Phosphorylation of eIF2α and Downstream Signaling (ATF4/CHOP Axis)

Among UPR sensors, PERK uniquely governs translational control through eukaryotic initiation factor 2α (eIF2α) phosphorylation. Upon dissociation from GRP78, PERK homodimerizes and autophosphorylates its kinase domain, acquiring catalytic activity. Activated PERK phosphorylates eIF2α at serine 51, inhibiting the exchange of GDP for GTP—a step essential for ribosomal initiation complex assembly. This results in rapid suppression of cap-dependent protein synthesis, reducing the influx of nascent proteins into the ER [3] [4] [10].

Paradoxically, phosphorylated eIF2α (p-eIF2α) selectively enhances translation of mRNAs with upstream open reading frames (uORFs), most notably activating transcription factor 4 (ATF4). ATF4 orchestrates a transcriptional program promoting amino acid metabolism, redox homeostasis, and autophagy. However, chronic PERK activation drives sustained ATF4 expression, which upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP) [4] [7] [10]. CHOP induces cell death by:

  • Repressing anti-apoptotic Bcl-2 family members
  • Enhancing reactive oxygen species (ROS) production via ERO1α
  • Upregulating death receptor 5 (DR5)
  • Activating GADD34, which dephosphorylates eIF2α to restore protein synthesis, exacerbating stress [4] [10].

PERK also regulates redox balance through nuclear factor erythroid 2-related factor 2 (NRF2). Phosphorylation by PERK releases NRF2 from KEAP1-mediated degradation, allowing nuclear translocation and transcription of antioxidant genes (e.g., heme oxygenase-1) [1] [7]. This dual role in apoptosis and cytoprotection makes PERK a context-dependent therapeutic target.

Table 2: Key Downstream Effectors of PERK Signaling

EffectorActivation MechanismPrimary FunctionsPathological Consequences of Chronic Activation
p-eIF2αDirect phosphorylation by PERKGlobal translational attenuation, selective ATF4 translationSustained translational shutdown impairs synaptic function
ATF4Enhanced translation via p-eIF2αAmino acid metabolism, autophagy, CHOP inductionApoptosis via CHOP and oxidative stress
CHOPTranscriptional activation by ATF4Downregulation of Bcl-2, ERO1α inductionApoptosis in neurons, β-cells, and cardiomyocytes
NRF2PERK-mediated phosphorylation and KEAP1 dissociationAntioxidant gene expressionContext-dependent tumor suppression or promotion

Rationale for Targeting PERK in Disease Pathogenesis

The PERK pathway exhibits dichotomous roles in disease—protective in myelination disorders but detrimental in neurodegeneration and tumor progression. This duality necessitates context-specific therapeutic modulation.

Neurodegenerative Diseases

Chronic PERK activation is a hallmark of Alzheimer’s disease (AD), Parkinson’s disease (PD), and amyotrophic lateral sclerosis (ALS). In AD, PERK hyperactivation correlates with tau phosphorylation and neurofibrillary tangle formation. PERK phosphorylates glycogen synthase kinase-3β (GSK3β), which hyperphosphorylates tau, and activates caspases that generate neurotoxic tau fragments [4] [7]. In PD models, α-synuclein aggregates impair ER-Golgi trafficking, driving persistent PERK/eIF2α signaling that culminates in dopaminergic neuron loss [6] [9]. Critically, translational repression by p-eIF2α depletes synaptic proteins, contributing to cognitive and motor deficits independent of cell death [9].

Oncology

Tumors exploit PERK to survive hypoxia, nutrient deprivation, and chemotherapy. PERK activation in cancer:

  • Promotes angiogenesis via ATF4-mediated VEGF expression
  • Enhances amino acid metabolism to support proliferation
  • Facilitates metastasis through epithelial-mesenchymal transition (EMT) [1] [2] [8].In pancreatic and breast cancer models, PERK ablation reduces tumor growth and vascularization. Notably, GSK2656157 (a selective PERK inhibitor) demonstrated potent anti-tumor effects in xenografts by suppressing ATF4-driven adaptive pathways [1] [2].

Metabolic and Inflammatory Disorders

In diabetic retinopathy and peripheral neuropathy, hyperglycemia induces ROS-mediated ER stress. PERK activation in retinal cells promotes inflammation and vascular leakage, while in neurons, it triggers mitochondrial dysfunction and apoptosis via CHOP [3] [6]. PERK also modulates NF-κB signaling, linking ER stress to inflammation in multiple sclerosis [4] [8].

Table 3: Therapeutic Effects of PERK Inhibition in Preclinical Models

Disease ContextPERK InhibitorKey OutcomesMechanistic Insights
Pancreatic CancerGSK265615754–114% tumor growth inhibition at 150 mg/kg (oral)Suppressed ATF4-CHOP axis, reduced angiogenesis
Alzheimer’s DiseaseGSK2606414Reduced tau phosphorylation, improved cognitionInhibited PERK-mediated GSK3β and caspase activation
Parkinson’s DiseaseGSK2606414Protection of dopaminergic neuronsAttenuated CHOP and mitochondrial ROS
Diabetic NeuropathyGSK2606414Reduced neuronal apoptosisNormalized Bax/Bcl-2 ratio, inhibited caspase-3

Properties

CAS Number

1337531-89-1

Product Name

GSK PERK Inhibitor

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C24H19F4N5O

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)

InChI Key

PXVQGBJMIQCDEX-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F

Synonyms

1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone; 3-Fluoro-GSK2606414

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.